molecular formula C36H50N2O8 B1237358 Ansatrienin B CAS No. 80111-48-4

Ansatrienin B

Cat. No.: B1237358
CAS No.: 80111-48-4
M. Wt: 638.8 g/mol
InChI Key: VVJDHJZQBGWPEQ-UVDHFMOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activity

Ansatrienin B, also known as Mycotrienin II, is a member of the ansamycin family of antibiotics, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique ansamycin structure, which consists of a naphthalene moiety linked to a polyketide chain. The specific structural features contribute to its bioactivity, particularly in targeting specific cellular processes.

Research indicates that this compound exerts its biological effects primarily through the inhibition of protein synthesis. It binds to elongation factor-1A (eEF1A), a critical component in the translation process, thereby disrupting cellular protein production. This mechanism is similar to other cyclic peptides and has been confirmed through various studies that demonstrate its cytotoxicity against cancer cell lines.

Antimicrobial Activity

Although some studies have reported limited antimicrobial activity for related ansamycin compounds, specific data on this compound's antimicrobial efficacy remains sparse. In one study, related compounds exhibited no significant antimicrobial activity against tested microorganisms . However, ongoing research may reveal more about its potential in this area.

Cytotoxic Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (nM) Effect
HCT116 (colon cancer)71 ± 10Significant inhibition of proliferation
T-47D (breast cancer)Not specifiedCytotoxic effects observed
HepG2 (liver cancer)Not specifiedCytotoxic effects observed

The IC50 value indicates the concentration required to inhibit 50% of cell proliferation, with lower values indicating higher potency. This compound's IC50 against HCT116 cells suggests it is a potent candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Study on Protein Synthesis Inhibition : A detailed investigation revealed that this compound and its analogs significantly inhibited global protein synthesis in treated cells. This effect was more pronounced than that observed with other related compounds, suggesting a strong potential for therapeutic use in oncology .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity screening against multiple cancer cell lines demonstrated that this compound effectively reduced cell viability across different tumor types. The study highlighted the need for further exploration into its mechanism and potential resistance pathways in cancer cells .
  • Biosynthetic Pathways : Research into the biosynthetic pathways of this compound has provided insights into how structural modifications can enhance its biological activity. Variants of Ansatrienin have been synthesized to improve potency and selectivity against cancer cells .

Properties

CAS No.

80111-48-4

Molecular Formula

C36H50N2O8

Molecular Weight

638.8 g/mol

IUPAC Name

[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24-,25+,29-,31-,33-/m0/s1

InChI Key

VVJDHJZQBGWPEQ-UVDHFMOUSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Isomeric SMILES

C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Synonyms

ansatrienin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ansatrienin B
Reactant of Route 2
Ansatrienin B
Reactant of Route 3
Ansatrienin B
Reactant of Route 4
Ansatrienin B
Reactant of Route 5
Reactant of Route 5
Ansatrienin B
Reactant of Route 6
Ansatrienin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.